molecular formula C11H9NO3 B11899850 5-Amino-3-hydroxy-2-naphthoic acid

5-Amino-3-hydroxy-2-naphthoic acid

Cat. No.: B11899850
M. Wt: 203.19 g/mol
InChI Key: NYOYTDDIYLWMTD-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, featuring both an amino group and a hydroxyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-3-hydroxy-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, typically sodium hydroxide . Another method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure, in the presence of catalysts such as zinc chloride or calcium chloride .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Azo compounds and other substituted derivatives.

Scientific Research Applications

5-Amino-3-hydroxy-2-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-amino-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,13H,12H2,(H,14,15)

InChI Key

NYOYTDDIYLWMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)N)O)C(=O)O

Origin of Product

United States

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